4-Carbamoyl-5-cyclopropoxynicotinic acid
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Overview
Description
4-Carbamoyl-5-cyclopropoxynicotinic acid is a chemical compound with the molecular formula C10H10N2O4 It is a derivative of nicotinic acid, featuring a carbamoyl group at the 4-position and a cyclopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-5-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylation of nicotinic acid, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-5-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Carbamoyl-5-cyclopropoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the carbamoyl and cyclopropoxy groups.
4-Carbamoylnicotinic Acid: Similar but without the cyclopropoxy group.
5-Cyclopropoxynicotinic Acid: Similar but without the carbamoyl group.
Uniqueness
4-Carbamoyl-5-cyclopropoxynicotinic acid is unique due to the presence of both the carbamoyl and cyclopropoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
4-carbamoyl-5-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)8-6(10(14)15)3-12-4-7(8)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
DXRJHQFMZMZZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(=O)O)C(=O)N |
Origin of Product |
United States |
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